molecular formula C15H13ClN2O2S B2533331 N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine CAS No. 890958-13-1

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

Cat. No. B2533331
CAS RN: 890958-13-1
M. Wt: 320.79
InChI Key: JFZJQKPYSSIFOG-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine, also known as BTA-1, is a benzothiazole derivative that has been the subject of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Corrosion Inhibition

Salarvand et al. (2017) investigated 2-(2′-hydroxylphenyl)benzothiazole and its derivatives for their potential as corrosion inhibitors for mild steel in an acidic solution. One of the derivatives showed 95% inhibition efficiency, suggesting the potential of benzothiazole derivatives in corrosion resistance applications (Salarvand et al., 2017).

Neuroprotection

In a study focusing on neuroprotective agents for ischemia-reperfusion damage, KR-31543, a compound related to the one you're interested in, was analyzed for its metabolism in rats. This research suggests a potential application in neuroprotection and treatment of neurological damages (Kim et al., 2002).

Chemical Synthesis and Catalysis

A study by Grasa et al. (2001) explored the use of nucleophilic N-heterocyclic carbenes in amination reactions involving aryl chlorides. This research provides insights into the role of similar structures in chemical synthesis and catalysis processes (Grasa et al., 2001).

Polymer Science

Shi et al. (2007) investigated the use of cyclic acetals as coinitiators in photopolymerization systems, replacing conventional amines. This research could have implications for the use of benzothiazole derivatives in polymer science and materials engineering (Shi et al., 2007).

Biochemical Applications

In the field of biochemistry, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, related to your compound of interest, have been studied for their anti-inflammatory activity, particularly as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation-related diseases (Suh et al., 2012).

properties

IUPAC Name

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2S/c1-19-12-7-11-14(8-13(12)20-2)21-15(18-11)17-10-5-3-4-9(16)6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZJQKPYSSIFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-5,6-dimethoxy-1,3-benzothiazol-2-amine

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